molecular formula C16H16ClN5O2 B10984491 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B10984491
M. Wt: 345.78 g/mol
InChI Key: BFGACAPEMAFFLU-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide: , also known by its molecular formula C₁₅H₁₉N₃O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole-5-amine in the presence of a base. The resulting intermediate can then be coupled with 2-(1H-imidazol-4-yl)ethylamine to yield the desired product.

Reaction Conditions::

    2-chlorobenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • The coupling step with 2-(1H-imidazol-4-yl)ethylamine typically occurs under mild conditions.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Substitution: Substituents on the phenyl ring can be modified through substitution reactions.

    Reduction: Reduction of the oxadiazole ring or other functional groups is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like or are used.

    Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.

    Reduction: Reducing agents such as or are commonly used.

Major Products:: The specific products depend on reaction conditions and substituents. Examples include derivatives with altered phenyl groups or modified oxadiazole rings.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an antimicrobial or antitumor agent.

    Chemistry: Building block for designing novel molecules.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While unique, this compound shares features with related heterocyclic molecules. Notable examples include imidazoles , oxadiazoles , and pyrazoles .

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C16H16ClN5O2/c17-13-4-2-1-3-12(13)16-21-15(24-22-16)6-5-14(23)19-8-7-11-9-18-10-20-11/h1-4,9-10H,5-8H2,(H,18,20)(H,19,23)

InChI Key

BFGACAPEMAFFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3)Cl

Origin of Product

United States

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